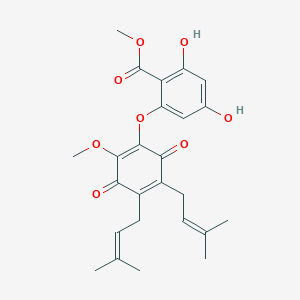
Atrovirinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atrovirinone is a natural product found in Garcinia atroviridis with data available.
科学的研究の応用
Anti-Inflammatory Properties
Atrovirinone, a 1,4-benzoquinone isolated from the roots of Garcinia atroviridis, has shown potential as an anti-inflammatory agent. Studies indicate that atrovirinone inhibits the synthesis of major proinflammatory mediators in inflammation, such as nitric oxide (NO) and prostaglandin E2 (PGE2), through the inhibition of iNOS and COX-2 expression. It also affects cytokine secretion, reducing IL-1beta and IL-6 while enhancing the anti-inflammatory cytokine IL-10. This inhibition of proinflammatory cytokine synthesis and inducible enzyme expression is attributed to a dose-dependent inhibition of the phosphorylation of p38 and ERK1/2, as well as the prevention of phosphorylation of I-kappaBalpha, reducing p65NF-kappaB nuclear translocation. These mechanisms indicate that atrovirinone targets both the MAPK and NF-kappaB pathways, which are crucial in inflammation processes (Israf et al., 2010).
COX/Lipoxygenase Inhibition and Reactive Oxygen Species
Atrovirinone has also been shown to inhibit the generation of thromboxane B2 (TXB2) from whole blood stimulated by both cyclooxygenase (COX)-1 and COX-2 pathways. Its more selective inhibition of COX-2 over COX-1, alongside its moderate inhibition of lipoxygenase activity, further supports its potential as an anti-inflammatory drug. Additionally, atrovirinone inhibits the generation of intracellular reactive oxygen species and the secretion of TNF-α from RAW 264.7 cells in a dose-responsive manner (Syahida et al., 2006).
Bioactivity in Cell Lines
The bioactivity of atrovirinone has been tested on various cell lines. While it showed some cytotoxicity against HeLa cells, it exhibited only mild inhibitory activity toward Bacillus cereus and Staphylococcus aureus. These findings suggest a potential for selective cytotoxic activity, which could be relevant in therapeutic applications, particularly in targeting certain cell types or pathogens (Permana et al., 2001).
特性
分子式 |
C25H28O8 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
methyl 2,4-dihydroxy-6-[2-methoxy-4,5-bis(3-methylbut-2-enyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]oxybenzoate |
InChI |
InChI=1S/C25H28O8/c1-13(2)7-9-16-17(10-8-14(3)4)22(29)24(23(31-5)21(16)28)33-19-12-15(26)11-18(27)20(19)25(30)32-6/h7-8,11-12,26-27H,9-10H2,1-6H3 |
InChIキー |
AATISISCRVORPT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC2=CC(=CC(=C2C(=O)OC)O)O)CC=C(C)C)C |
melting_point |
124-125°C |
物理的記述 |
Solid |
同義語 |
atrovirinone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B1242922.png)
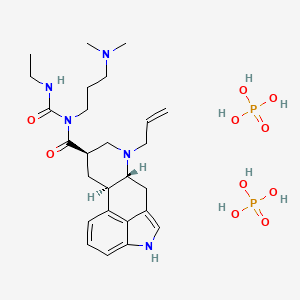
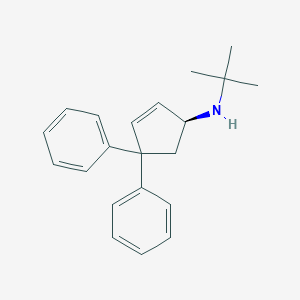

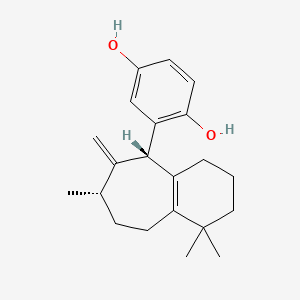
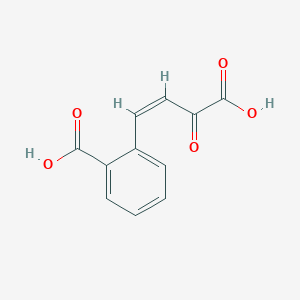

![TG(16:0/16:0/20:1(11Z))[iso3]](/img/structure/B1242930.png)
![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)
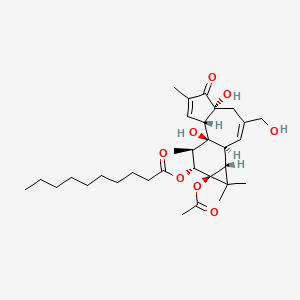
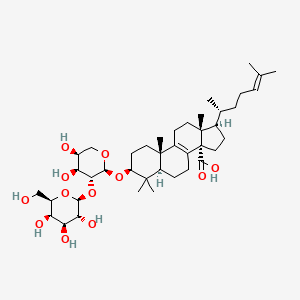
![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)

![TG(16:0/16:1(9Z)/20:0)[iso6]](/img/structure/B1242945.png)